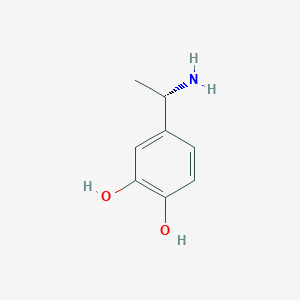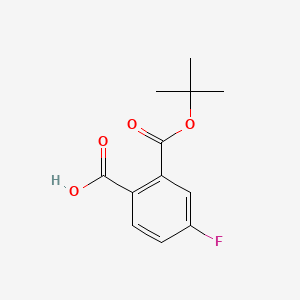
Ethyl cyano(methanesulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(methanesulfonyl)acetate is an organic compound that contains both a cyano group and a methanesulfonyl group attached to an ethyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl cyano(methanesulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyano(methanesulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the methanesulfonyl group can be oxidized to a sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Reagents such as aldehydes or ketones, along with bases like piperidine or pyridine, are used. Reactions are often conducted under reflux conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Major Products Formed
The major products formed from these reactions include substituted cyanoacetates, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl cyano(methanesulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of ethyl cyano(methanesulfonyl)acetate involves its ability to act as an electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These properties make the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyano(methanesulfonyl)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
Methanesulfonyl chloride: Lacks the cyano group, limiting its use in nucleophilic addition reactions.
Cyanoacetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
The presence of both the cyano and methanesulfonyl groups in this compound makes it unique and highly versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
61053-51-8 |
|---|---|
Molekularformel |
C6H9NO4S |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-methylsulfonylacetate |
InChI |
InChI=1S/C6H9NO4S/c1-3-11-6(8)5(4-7)12(2,9)10/h5H,3H2,1-2H3 |
InChI-Schlüssel |
LKHQLXFWSXMARE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


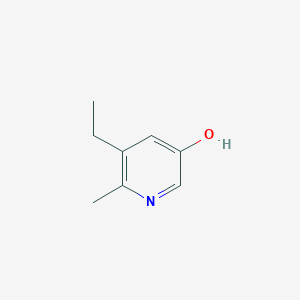

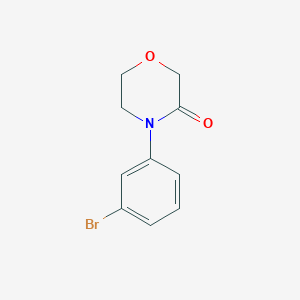


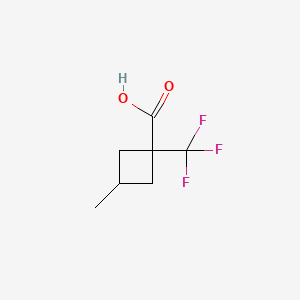
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
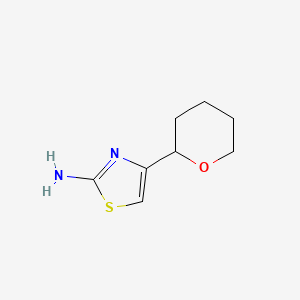


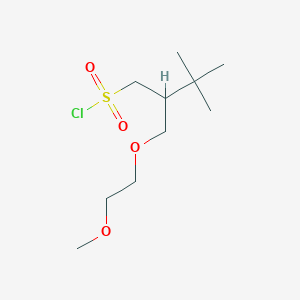
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
